molecular formula C27H38O3 B13449698 Delta 9,11 Testosterone Cypionate

Delta 9,11 Testosterone Cypionate

Cat. No.: B13449698
M. Wt: 410.6 g/mol
InChI Key: LHCCCWYTNLRYOH-KVVMQPAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta 9,11 Testosterone Cypionate is a synthetic derivative of testosterone, specifically an impurity of testosterone cypionate. It is an anabolic steroid and an androgenic ester used primarily in the treatment of low testosterone levels in men . This compound is known for its potent androgenic and anabolic effects, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of Delta 9,11 Testosterone Cypionate involves several chemical reactions and specific conditions. The primary synthetic route includes the esterification of testosterone with cyclopentylpropionic acid. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the ester bond. Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity and yield .

Chemical Reactions Analysis

Delta 9,11 Testosterone Cypionate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the parent compound .

Scientific Research Applications

Delta 9,11 Testosterone Cypionate has numerous applications in scientific research:

Mechanism of Action

Delta 9,11 Testosterone Cypionate exerts its effects by acting as an agonist of the androgen receptor. Once administered, it is converted by the body into testosterone, which then binds to androgen receptors in various tissues. This binding activates specific genes that regulate the development and maintenance of male characteristics and muscle growth. The compound can also be metabolized into dihydrotestosterone (DHT) or estradiol, which have their own distinct effects on the body .

Comparison with Similar Compounds

Delta 9,11 Testosterone Cypionate is similar to other testosterone esters, such as:

    Testosterone Cypionate: The parent compound, widely used in hormone replacement therapy.

    Testosterone Enanthate: Another ester with similar androgenic and anabolic effects.

    Testosterone Propionate: Known for its shorter half-life and faster onset of action.

What sets this compound apart is its unique structure, which includes a double bond at the 9,11 position. This structural difference can influence its binding affinity to androgen receptors and its overall potency .

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h14,17-18,21-22,24H,3-13,15-16H2,1-2H3/t21-,22-,24-,26-,27-/m0/s1

InChI Key

LHCCCWYTNLRYOH-KVVMQPAJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4OC(=O)CCC5CCCC5)C

Origin of Product

United States

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